1,4-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene
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Overview
Description
1,4-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene: is a chemical compound with the molecular formula C16H20N2O2 and a molecular weight of 272.34 g/mol . This compound is part of the oxazoline family, characterized by the presence of oxazoline rings attached to a benzene core. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,4-diaminobenzene with 2,2-dimethyl-4,5-dihydrooxazole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The oxazoline rings can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,4-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of 1,4-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)ethane: Similar structure but with an ethane backbone instead of benzene.
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: Similar structure but with oxazoline rings attached at the 1,3-positions of the benzene ring.
2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline: Contains a single oxazoline ring attached to an aniline group.
Uniqueness
1,4-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its symmetrical structure and the presence of two oxazoline rings, which enhance its stability and reactivity. This makes it particularly valuable in catalysis and coordination chemistry .
Properties
IUPAC Name |
2-[4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-15(2)9-19-13(17-15)11-5-7-12(8-6-11)14-18-16(3,4)10-20-14/h5-8H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATDZUUWVARTOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC=C(C=C2)C3=NC(CO3)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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